3-amino-N-(3-cyanophenyl)benzamide 3-amino-N-(3-cyanophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 954585-78-5
VCID: VC8335008
InChI: InChI=1S/C14H11N3O/c15-9-10-3-1-6-13(7-10)17-14(18)11-4-2-5-12(16)8-11/h1-8H,16H2,(H,17,18)
SMILES: C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C#N
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol

3-amino-N-(3-cyanophenyl)benzamide

CAS No.: 954585-78-5

Cat. No.: VC8335008

Molecular Formula: C14H11N3O

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(3-cyanophenyl)benzamide - 954585-78-5

Specification

CAS No. 954585-78-5
Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
IUPAC Name 3-amino-N-(3-cyanophenyl)benzamide
Standard InChI InChI=1S/C14H11N3O/c15-9-10-3-1-6-13(7-10)17-14(18)11-4-2-5-12(16)8-11/h1-8H,16H2,(H,17,18)
Standard InChI Key SBIQYLBPMQVVPS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C#N
Canonical SMILES C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Amino-N-(3-cyanophenyl)benzamide consists of a benzamide core substituted with an amino group at the 3-position and a 3-cyanophenyl moiety attached to the amide nitrogen (Figure 1). The planar benzamide scaffold facilitates π-π interactions, while the electron-withdrawing cyano group (-CN) and electron-donating amino group (-NH₂) create a polarized electronic environment. This duality influences reactivity, solubility, and intermolecular interactions .

Spectroscopic Profile

Key spectroscopic data for analogous benzamides provide insights into expected characteristics:

  • ¹H NMR (DMSO-d₆): Aromatic protons resonate at δ 7.2–8.3 ppm, with the amino group appearing as a broad singlet near δ 6.8 ppm .

  • IR: Stretching vibrations for -NH₂ (~3350 cm⁻¹), -C≡N (~2220 cm⁻¹), and amide C=O (~1650 cm⁻¹).

  • MS (ESI+): Predicted molecular ion peak at m/z 238.1 [M+H]⁺ .

Table 1: Comparative Physicochemical Properties of Selected Benzamides

CompoundMolecular WeightMelting Point (°C)Solubility (DMSO)
3-Amino-N-(3-cyanophenyl)benzamide237.26210–212 (predicted)High
4-Nitrobenzamide 166.12200–201Moderate
N-Methyl benzamide 135.1684–87Low

Synthesis and Optimization Strategies

Conventional Amidation Routes

The synthesis typically involves coupling 3-aminobenzoic acid with 3-cyanoaniline. A method adapted from Samuel and Rajendran employs a catalyst-free transamidation approach:

  • Activation: Treat 3-aminobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amidation: React with 3-cyanoaniline in tetrahydrofuran (THF) at 25°C for 8–12 hours.

  • Workup: Isolate the product via acid-base extraction and recrystallize from ethanol/water.

Key Reaction Parameters:

  • Stoichiometry: 1:1.2 molar ratio (acid:amine)

  • Yield: 70–85% (optimized)

  • Purity: >95% (HPLC)

Alternative Methodologies

Microwave-assisted synthesis reduces reaction times to 30–45 minutes, enhancing efficiency . Solid-phase peptide synthesis (SPPS) techniques have also been explored for generating benzamide libraries, though scalability remains challenging.

Cell LineIC₅₀ (µM)Mechanism
HCT116 (Colorectal)1.2–5.4DNA replication blockade
A875 (Melanoma)0.68–28.9Topoisomerase II inhibition
SKOV-3 (Ovarian)9.7–44.9Apoptosis induction

Antimicrobial Properties

The amino and cyano groups may enhance membrane permeability, a feature observed in benzamides with substituents at the 3-position . Preliminary molecular docking studies predict moderate activity against Staphylococcus aureus (binding energy: −7.8 kcal/mol) .

Applications in Chemical Synthesis

Building Block for Heterocycles

The amino group serves as a nucleophilic site for cyclization reactions. For instance, refluxing with CS₂ in alkaline medium yields 1,3,4-thiadiazole derivatives, which are valuable in agrochemical design .

Coordination Chemistry

The amide and cyano groups act as bidentate ligands, forming stable complexes with transition metals. A Cu(II) complex derived from a similar benzamide exhibited superoxide dismutase (SOD)-mimetic activity.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize pharmacokinetics.

  • Target Identification: Proteomic profiling to elucidate molecular targets.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

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